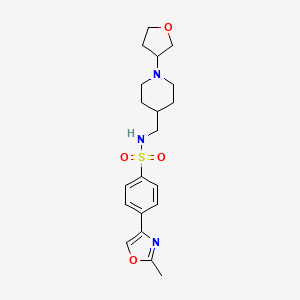

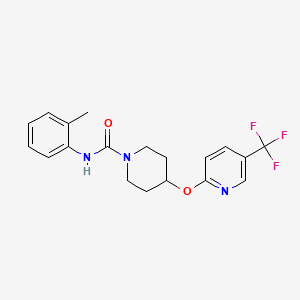

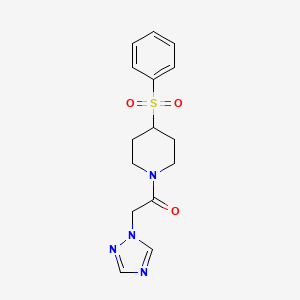

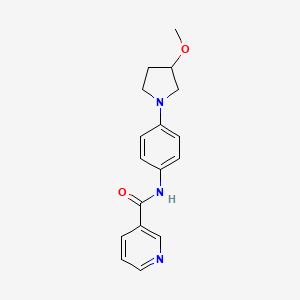

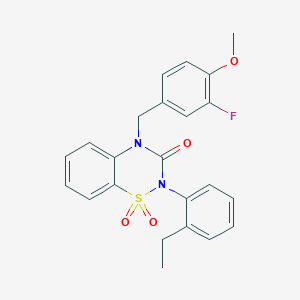

4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H27N3O4S and its molecular weight is 405.51. The purity is usually 95%.

BenchChem offers high-quality 4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzyme Inhibition

One primary application of this compound is in the inhibition of human carbonic anhydrase (CA) isozymes, including CA I, II, IX, and XII. These isozymes play significant roles in various physiological processes, and their inhibition can be pivotal in treating conditions like glaucoma, epilepsy, obesity, and cancer. The compound has shown low nanomolar inhibitory activity against these isozymes, with particular potency against CA II and CA IX, which are of interest due to their association with tumor growth and metastasis. The compound's ability to inhibit these enzymes with high selectivity makes it a valuable tool for the development of targeted cancer therapies (Alafeefy et al., 2015).

Structural Characterization

Structural characterization of related sulfonamides, including those with piperidinyl and tetrahydrofuran components, provides insights into their conformational polymorphs, molecular interactions, and stability. For example, the crystal structures of solvates of sulfapyridine have been determined, highlighting the importance of three-dimensional hydrogen-bonding networks. This understanding aids in the design of more effective sulfonamide-based inhibitors by allowing researchers to predict and manipulate the compounds' behavior in biological systems and enhance their therapeutic potential (Pratt et al., 2011).

Medicinal Chemistry and Drug Development

In medicinal chemistry, this compound's derivatives have been explored for their potential as anticancer agents, demonstrating significant activity against human tumor cell lines. The synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists highlight the compound's utility in developing targeted preparations for preventing human HIV-1 infection, showcasing its versatility in drug development (Cheng De-ju, 2015).

properties

IUPAC Name |

4-(2-methyl-1,3-oxazol-4-yl)-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O4S/c1-15-22-20(14-27-15)17-2-4-19(5-3-17)28(24,25)21-12-16-6-9-23(10-7-16)18-8-11-26-13-18/h2-5,14,16,18,21H,6-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAVFQPASPSLIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC3CCN(CC3)C4CCOC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-methyloxazol-4-yl)-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-cyclopropyl-5-fluoropyrimidine](/img/structure/B2988515.png)

![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)

![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)

![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2988536.png)